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molecular formula C12H11ClFN3 B8512795 3-Amino-2-chloro-4-[(2-fluorobenzyl)amino]pyridine

3-Amino-2-chloro-4-[(2-fluorobenzyl)amino]pyridine

Cat. No. B8512795
M. Wt: 251.69 g/mol
InChI Key: DNMSCFKODPUARU-UHFFFAOYSA-N
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Patent
US05240937

Procedure details

A mechanically stirred solution of 4-[(2-fluorobenzyl)amino]-3-nitropyridine (37.62 g, 152.17 mmol) in concentrated hydrochloric acid (400 mL) was heated to 90° under a nitrogen atmosphere. Stannous chloride dihydrate (174.88 g, 775.07 mmol) was added in small portions over a 20 min period. When the reaction became vigorous, the oil bath was removed until the reaction subsided. After 45 min at an increased temperature to 120° for 45 min, the reaction mixture was cooled, diluted with water (350 mL) and spin evaporated in vacuo. The residue was diluted with water (600 mL), cooled in an ice-bath and concentrated ammonium hydroxide (250 mL) was added to adjust the pH to 7-8. The solid were collected and allowed to air dry overnight. The solid cake was broken up and suspended in ethyl acetate (3×1 L). Each suspension was refluxed with the refluxing time varying from 3.5 hrs to 18 hrs. The ethyl acetate was filtered and evaporated in vacuo to yield 3-amino-2-chloro-4-[(2-fluorobenzyl)amino]pyridine (27.13 g, 71%) as an off-white solid, mp.=181°-187°. The analytical sample was prepared by essentially the same preparative method and was purified by column chromatography.
Quantity
37.62 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
[Compound]
Name
Stannous chloride dihydrate
Quantity
174.88 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:18]=[CH:17][CH:16]=[CH:15][C:3]=1[CH2:4][NH:5][C:6]1[CH:11]=[CH:10][N:9]=[CH:8][C:7]=1[N+:12]([O-])=O.[ClH:19]>>[NH2:12][C:7]1[C:8]([Cl:19])=[N:9][CH:10]=[CH:11][C:6]=1[NH:5][CH2:4][C:3]1[CH:15]=[CH:16][CH:17]=[CH:18][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
37.62 g
Type
reactant
Smiles
FC1=C(CNC2=C(C=NC=C2)[N+](=O)[O-])C=CC=C1
Name
Quantity
400 mL
Type
reactant
Smiles
Cl
Step Two
Name
Stannous chloride dihydrate
Quantity
174.88 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the oil bath was removed until the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
ADDITION
Type
ADDITION
Details
diluted with water (350 mL)
CUSTOM
Type
CUSTOM
Details
spin evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with water (600 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
ADDITION
Type
ADDITION
Details
concentrated ammonium hydroxide (250 mL) was added
CUSTOM
Type
CUSTOM
Details
The solid were collected
CUSTOM
Type
CUSTOM
Details
to air dry overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
Each suspension was refluxed with the refluxing time
WAIT
Type
WAIT
Details
varying from 3.5 hrs to 18 hrs
FILTRATION
Type
FILTRATION
Details
The ethyl acetate was filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
NC=1C(=NC=CC1NCC1=C(C=CC=C1)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 27.13 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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